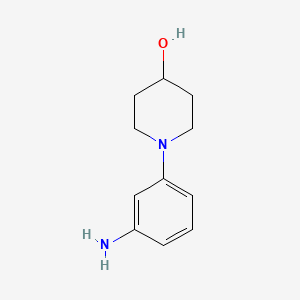

1-(3-Aminophenyl)piperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYSSWGWBNTKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093107-38-0 | |

| Record name | 1-(3-aminophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3-Aminophenyl)piperidin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperidin-4-ol

Introduction

This compound is a bifunctional organic molecule that incorporates two key pharmacophores: a substituted aniline ring and a piperidinol core. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle. The presence of an aniline moiety and a secondary alcohol further expands its utility as a building block for creating complex molecules with potential applications in drug discovery and materials science.[1]

This technical guide provides a comprehensive overview of the core . As this compound is classified as an early discovery chemical, extensive experimental data is not publicly available. Therefore, this document serves as both a repository of known information and a practical guide for researchers, outlining authoritative protocols for the experimental determination of its key characteristics. We will delve into the causality behind experimental design, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structural Features

The unique properties of this compound are a direct consequence of its molecular structure, which features three distinct functional groups: a primary aromatic amine, a tertiary aliphatic amine within the piperidine ring, and a secondary alcohol. These groups govern the molecule's polarity, basicity, hydrogen bonding capability, and reactivity.

| Identifier | Data | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich |

| Molecular Weight | 192.26 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich |

| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich |

Core Physicochemical Properties and Experimental Determination

Understanding the fundamental physicochemical properties is critical for any application, from designing synthetic routes to formulating the compound for biological assays.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) are crucial predictors of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME). LogP measures the lipophilicity of the neutral species, while LogD provides a more biologically relevant measure by accounting for all ionic species at a given pH.

Predicted and Experimental Values:

| Parameter | Value | Method |

| XLogP3 (Predicted) | ~1.0 - 2.0 | Computational (Estimated based on similar fragments) |

| LogP (Experimental) | Not Determined | Shake-Flask Method (Protocol Below) |

| LogD at pH 7.4 | Not Determined | Shake-Flask Method (Protocol Below) |

Causality of Lipophilicity: The molecule's lipophilicity is a balance between the non-polar phenyl and piperidine rings and the polar amine and hydroxyl groups. At physiological pH (7.4), the more basic piperidine nitrogen will be significantly protonated, drastically increasing hydrophilicity and lowering the LogD value relative to the LogP of the neutral form.

Protocol: Experimental Determination of LogP/LogD via Shake-Flask Method (OECD 107/117)

This protocol is the gold-standard method for its reliability and conceptual simplicity.

-

Preparation of Phases:

-

Prepare a sufficient quantity of n-octanol and buffer (e.g., phosphate-buffered saline for pH 7.4).

-

Pre-saturate the n-octanol with the buffer and vice-versa by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment that would invalidate the results.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase (buffer) at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated buffer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium (typically 1-2 hours). Equilibrium is confirmed by analyzing the aqueous phase concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed (e.g., 2000 x g) for 10-15 minutes to ensure a clean separation of the two phases.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and organic phases.

-

Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated in each phase to ensure accurate quantification.

-

-

Calculation:

-

LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule at different pH values, profoundly impacting its solubility, binding to biological targets, and membrane permeability. This compound has two basic centers: the aniline nitrogen (pKa₁) and the piperidine nitrogen (pKa₂).

Predicted pKa Values:

| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |

| Aniline Amine (pKa₁) | ~4.5 | The lone pair is delocalized into the aromatic ring, reducing basicity. |

| Piperidine Amine (pKa₂) | ~9.0 | Aliphatic amines are significantly more basic than aromatic amines. (Reference: Piperidine pKa is 11.22). The substitution may slightly alter this value. |

pH-Dependent Speciation Diagram:

The following diagram illustrates the predominant ionic species of the molecule across a physiological pH range.

Caption: Predicted protonation states of this compound.

Protocol: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon addition of an acid or base, allowing for the precise determination of pKa values.

-

System Setup:

-

Use a temperature-controlled titration vessel and a calibrated, high-precision pH meter.

-

Maintain an inert atmosphere (e.g., with nitrogen or argon gas) over the solution to prevent CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a basic compound.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of the compound in deionized, degassed water to a known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is low, but this will affect the absolute pKa value (requiring a Yasuda-Shedlovsky extrapolation).

-

-

Titration:

-

Begin by adding a strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both basic centers (pH < 2.5).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).

-

Record the pH value after each aliquot addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, calculate the first derivative (dpH/dV) of the curve. The peaks of the derivative plot indicate the equivalence points, and the pKa values can be determined from the original curve at half of these volumes.

-

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and serve as a quantification tool.

Methodology: A reversed-phase HPLC method is most appropriate.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for the moderately polar compound.

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid serves to protonate the basic nitrogens, ensuring sharp peak shapes by preventing interaction with residual silanols on the silica support.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B to elute the compound.

-

Detection: UV detector set to a wavelength where the aniline chromophore absorbs (e.g., 254 nm). A mass spectrometer can be coupled for mass confirmation during the purity check.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide unambiguous confirmation of the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons (Ar-H): ~6.5-7.2 ppm. A complex splitting pattern corresponding to the four protons on the substituted benzene ring.

-

Alcohol Proton (-OH): A broad singlet, chemical shift is concentration-dependent.

-

Aniline Protons (-NH₂): A broad singlet, ~5.0 ppm.

-

Piperidine Protons (-CH-OH, -CH₂-): ~1.5-4.0 ppm. The proton on the carbon bearing the alcohol (methine) will be downfield. The axial and equatorial protons of the piperidine ring will show distinct signals and coupling patterns.

-

Solvent: DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons (-OH, -NH₂).

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is crucial for high-resolution spectra.

-

Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and provide structural information through fragmentation.

Methodology (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is the logical choice, as the two basic nitrogen atoms are readily protonated.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 193.27.

-

Fragmentation (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic losses. For example, the loss of water (H₂O) from the alcohol is a common fragmentation pathway. Cleavage of the piperidine ring or the C-N bond connecting the two rings would also produce predictable fragments that can be used to confirm the connectivity of the molecule.

Stability and Handling

Chemical Stability: The primary point of instability is the aniline functional group, which is susceptible to air oxidation, often leading to discoloration (e.g., turning from white/off-white to brown/purple). This oxidation is often accelerated by light and trace metals.

Recommended Storage and Handling:

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[2] Keep in a cool, dark, and dry place.[2]

-

Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] The compound is classified as an eye irritant and may be harmful if swallowed.

References

Sources

1-(3-Aminophenyl)piperidin-4-ol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-(3-Aminophenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the structural analysis and verification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the development of numerous pharmaceuticals, making a thorough understanding of its derivatives essential.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to ensure unambiguous structural elucidation. We delve into the causality behind methodological choices, offering not just protocols, but a strategic workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (Figure 1) is a bifunctional molecule featuring a substituted aniline ring and a piperidinol moiety. The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The presence of an aromatic amine and a secondary alcohol offers multiple points for chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery campaigns.[2] For instance, derivatives of (aminophenyl)piperidine have been investigated as agents for treating metabolic disorders and as chemical tags to enhance detection in mass spectrometry.[3][4][5]

Given its potential as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of downstream applications. This guide details the necessary steps to move from a putative synthesis to a fully validated molecular structure.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A foundational step in any analysis is the compilation of basic physicochemical data. This information is critical for sample handling, solvent selection, and interpretation of analytical results.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [6] |

| Molecular Weight | 192.26 g/mol | [6] |

| Physical Form | Solid | [6] |

| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | [6] |

| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | [6] |

Integrated Workflow for Structural Elucidation

A robust structural analysis is not a linear process but an integrated workflow where multiple techniques provide complementary information. The choice of techniques is driven by the need to answer specific questions: Does the compound have the correct mass? Are the expected functional groups present? How are the atoms connected? What is its three-dimensional arrangement?

Caption: Integrated workflow for the structural elucidation of this compound.

Synthesis and Purification: A Plausible Pathway

While numerous methods exist for creating piperidine derivatives, a common and logical approach involves the N-arylation of a protected piperidone precursor, followed by reduction of the ketone.[7]

Expert Insight: The choice of a Buchwald-Hartwig or Ullmann-type coupling for the N-arylation step is critical. The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. The subsequent reduction of the 4-keto group to a hydroxyl group is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the aromatic ring.

Protocol 4.1: Synthesis via Buchwald-Hartwig Amination and Reduction

-

N-Arylation: In a nitrogen-purged flask, combine 1-bromo-3-aminobenzene, 4-piperidone ethylene ketal (as a protected form of 4-piperidone), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.

-

Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Treat the crude product with aqueous acid (e.g., 3M HCl) to hydrolyze the ketal, yielding 1-(3-aminophenyl)piperidin-4-one.

-

Reduction: Dissolve the resulting keto-piperidine in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄) portion-wise.

-

Final Purification: After the reaction is complete (monitored by TLC), neutralize the mixture, remove the methanol in vacuo, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is then purified by silica gel column chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides the core evidence for the molecular structure. Each technique offers a unique piece of the puzzle.

Mass Spectrometry (MS)

Causality: The first question to answer for a newly synthesized compound is "what is its molecular weight?". High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can be used to confirm the elemental composition.

Protocol 5.1.1: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode, as the two nitrogen atoms are readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Results:

-

Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Predicted m/z: For C₁₁H₁₆N₂O, the expected monoisotopic mass is 192.1263. The [M+H]⁺ ion should therefore appear at m/z 193.1335 .

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key fragments could arise from the loss of water (m/z 175.1228) or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the success of the synthesis, confirming the formation of the alcohol and the retention of the amine.

Protocol 5.2.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3500 - 3200 | O-H (Alcohol) & N-H (Amine) | Stretching | Broad signals confirming the hydroxyl and primary amine groups.[8] |

| 3100 - 3000 | Aromatic C-H | Stretching | Indicates the presence of the phenyl ring.[8] |

| 2950 - 2850 | Aliphatic C-H | Stretching | Corresponds to the C-H bonds of the piperidine ring.[9] |

| 1620 - 1580 | N-H (Amine) | Scissoring | Confirms the primary amine. |

| 1600 & 1475 | Aromatic C=C | Stretching | Characteristic absorptions for the benzene ring. |

| 1350 - 1250 | C-N | Stretching | Aromatic amine and tertiary amine (piperidine) stretches. |

| 1260 - 1000 | C-O (Alcohol) | Stretching | Strong band confirming the secondary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are then used to establish the connectivity between atoms.

Protocol 5.3.1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: DMSO-d₆ is often a good choice as the acidic O-H and N-H protons are typically observable.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

¹H NMR:

-

Aromatic Protons (4H): Expected between δ 6.0-7.5 ppm. The substitution pattern on the meta-substituted ring will lead to a complex splitting pattern.

-

-NH₂ Protons (2H): A broad singlet, typically around δ 5.0 ppm, which can exchange with D₂O.

-

-OH Proton (1H): A broad singlet or triplet (if coupled), typically around δ 4.5-5.5 ppm, also exchangeable with D₂O.

-

Piperidine -CH(OH)- (1H): A multiplet around δ 3.5-4.0 ppm.

-

Piperidine -CH₂N- (4H): Two sets of multiplets due to axial/equatorial positions, typically in the range of δ 2.5-3.5 ppm.[10]

-

Piperidine -CH₂CH₂- (4H): Two sets of multiplets, typically in the range of δ 1.4-2.0 ppm.[10]

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six signals expected in the δ 100-150 ppm region. The carbon attached to the piperidine nitrogen (C-N) will be downfield (~148 ppm), and the carbon attached to the amine group (C-NH₂) will also be downfield (~145 ppm).

-

Piperidine -C(OH)- (1C): Signal around δ 65-70 ppm.

-

Piperidine -CH₂N- (2C): Signals around δ 45-55 ppm.

-

Piperidine -CH₂CH₂- (2C): Signals around δ 30-40 ppm.

-

Definitive 3D Structure: X-Ray Crystallography

Causality: While spectroscopic methods define the molecular formula and connectivity, only single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional structure, including relative stereochemistry, bond lengths, and bond angles in the solid state.

Protocol 6.1: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/ethyl acetate).[11]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic positions, bond lengths, and angles.[12]

Expected Structural Features:

-

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation.

-

Hydroxyl Group Orientation: The hydroxyl group at the C4 position will likely be in either an axial or equatorial position, which will be definitively determined.

-

Intermolecular Interactions: The analysis will reveal hydrogen bonding networks involving the -OH and -NH₂ groups, which dictate the crystal packing.

Caption: Convergence of analytical data to validate the final molecular structure.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. Each experiment provides a layer of evidence that must be consistent with the others. The molecular formula from HRMS must match the atom counts from NMR and the refined structure from X-ray crystallography. The functional groups identified by IR must correspond to the chemical environments observed in NMR. Finally, the definitive 3D structure from crystallography must be consistent with all spectroscopic data. By following this integrated and logical progression, researchers can have the highest degree of confidence in the identity and purity of their synthesized molecules, a non-negotiable requirement for advancing research in drug discovery and development.

References

-

Salvitti, G., et al. (2024). Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. Physical Chemistry Chemical Physics.[Link]

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18). [Link]

-

Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]

-

D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6634. [Link]

- Method for preparing 4-amino-4-phenylpiperidines.

-

Gao, C., et al. (2015). Powder X-ray diffraction of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2. Powder Diffraction, 30(3), 255-258. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2013). ACS Medicinal Chemistry Letters, 4(8), 776-780. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 944-951. [Link]

-

Saw, Y. L. (2023). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works.[Link]

-

1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem. National Center for Biotechnology Information. [Link]

-

Hranjec, M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4949. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.[Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 287, 118460. [Link]

-

Al-Adiwish, W. M., et al. (2011). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o138. [Link]

-

N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (2023). Journal of Separation Science.[Link]

-

piperidin-4-ol - ChemBK. ChemBK. [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2010). Organic & Biomolecular Chemistry, 8(19), 4431-4439. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]

-

Lemus, A. S., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 10(10), 878. [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]

-

1-propylpiperidin-4-one IR-spectrum | Download Scientific Diagram. ResearchGate. [Link]

-

4-Piperidinamine | C5H12N2 | CID 424361 - PubChem. National Center for Biotechnology Information. [Link]

-

Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(2). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]

- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Aminophenyl)piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure of 1-(3-Aminophenyl)piperidin-4-ol (C₁₁H₁₆N₂O, Molecular Weight: 192.26 g/mol )[1]. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes data from analogous structures and first principles to present a robust, predicted spectroscopic profile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing experimental protocols, predicted data, and the causality behind the spectral features.

Introduction: The Importance of Structural Elucidation

This compound is a bifunctional molecule featuring a substituted aniline moiety linked to a piperidinol core. This combination of a flexible saturated heterocycle and a rigid aromatic ring makes it a valuable scaffold in the synthesis of pharmacologically active agents[2]. The primary amine can serve as a key interaction point or a site for further derivatization, while the piperidinol ring influences solubility, metabolic stability, and spatial orientation of substituents.

Accurate and comprehensive characterization is the bedrock of chemical research and development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. The following sections provide an expert-level guide to the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons (OH and NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer[3].

-

¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope[4].

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Diagram Caption: Molecular structure of this compound with proton labeling for NMR assignment. ***```dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Aromatic Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Aromatic Hydrogens H_b [label="H(b)", pos="-2.2,1.3!"]; H_d [label="H(d)", pos="-2.2,-1.3!"]; H_e [label="H(e)", pos="0,-2.4!"]; H_f [label="H(f)", pos="2.2,1.3!"];

// Amine Group N_amine [label="N", pos="2.4,-1.3!"]; H_amine1 [label="H", pos="3.2,-0.8!"]; H_amine2 [label="H", pos="3.2,-1.8!"]; NH2_label [label="(g)", pos="3.8, -1.3!"];

// Piperidine Nitrogen N_pip [label="N", pos="0,2.5!"];

// Piperidine Ring C7 [label="C", pos="-1.2,3.2!"]; C8 [label="C", pos="-1.2,4.5!"]; C9 [label="C", pos="0,5.2!"]; C10 [label="C", pos="1.2,4.5!"]; C11 [label="C", pos="1.2,3.2!"];

// Piperidine Hydrogens H_h_ax [label="H", pos="-2.1,2.8!"]; H_h_eq [label="H", pos="-1.2,2.4!"]; H_i_ax [label="H", pos="-2.1,4.9!"]; H_i_eq [label="H", pos="-1.2,5.3!"]; H_j [label="H(j)", pos="0,6.1!"]; H_k_ax [label="H", pos="2.1,4.9!"]; H_k_eq [label="H", pos="1.2,5.3!"]; H_l_ax [label="H", pos="2.1,2.8!"]; H_l_eq [label="H", pos="1.2,2.4!"];

// Hydroxyl group O_hydroxyl [label="O", pos="-0.8,6.0!"]; H_hydroxyl [label="H(a)", pos="-1.5,6.5!"];

// Labels for piperidine protons H_h_label [label="(h)"]; H_i_label [label="(i)"]; H_k_label [label="(k)"]; H_l_label [label="(l)"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N_pip; C5 -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2; C2 -- H_b; C3 -- H_d; C4 -- H_e; C6 -- H_f;

N_pip -- C7; N_pip -- C11; C7 -- C8 -- C9 -- C10 -- C11;

C7 -- H_h_ax; C7 -- H_h_eq; C8 -- H_i_ax; C8 -- H_i_eq; C9 -- H_j;

C10 -- H_k_ax; C10 -- H_k_eq; C11 -- H_l_ax; C11 -- H_l_eq;

C9 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; }

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods.

-

Diagram Caption: General workflow for the spectroscopic characterization and validation of a chemical entity.

Conclusion

This technical guide provides a predicted, yet comprehensive, spectroscopic profile for this compound. By leveraging foundational principles of spectroscopy and data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analyses. The methodologies and interpretations presented herein constitute a robust framework for any scientist working with this compound, ensuring its accurate identification and paving the way for its successful application in research and development. The convergence of data from these orthogonal techniques provides a high degree of confidence in the final structural assignment.

References

-

NIST. Piperidine - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

ResearchGate. Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

National Institutes of Health. Predicting Intensity Ranks of Peptide Fragment Ions. [Link]

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... [Link]

-

ResearchGate. 1-propylpiperidin-4-one IR-spectrum. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Scientific Reports. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

-

Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

The Solubility Profile of 1-(3-Aminophenyl)piperidin-4-ol: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Development

In the landscape of contemporary drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the bioavailability, formulation strategies, and ultimately, the clinical success of a candidate molecule. This technical guide is dedicated to a comprehensive exploration of the solubility of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. While this compound holds promise as a scaffold in the synthesis of novel therapeutics, a thorough understanding of its behavior in various solvent systems is crucial for its effective application.

This document moves beyond a mere compilation of data. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the factors governing the solubility of this compound. We will delve into its physicochemical properties, both documented and predicted, to construct a robust theoretical framework for its solubility. Furthermore, this guide will present detailed, field-proven experimental protocols for the empirical determination of solubility, empowering researchers to validate and expand upon the foundational knowledge presented herein. Through a blend of theoretical insights and practical methodologies, this guide aims to be an indispensable resource for any professional working with this promising chemical entity.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For this compound, a comprehensive understanding of its physicochemical parameters is the first step in predicting and interpreting its behavior in different solvents.

Core Molecular Structure and Properties

This compound is a bifunctional molecule featuring a piperidinol moiety attached to an aminophenyl group. Its key structural attributes and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich |

| Molecular Weight | 192.26 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich |

| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich |

Predicted Physicochemical Parameters: A Foundation for Solubility Analysis

In the absence of extensive experimental data, computational prediction tools offer valuable insights into the physicochemical properties that govern solubility. The following parameters for this compound have been predicted using reputable cheminformatics software.

| Parameter | Predicted Value | Prediction Tool | Significance in Solubility |

| logP (Octanol-Water Partition Coefficient) | 1.25 ± 0.38 | ChemAxon's Chemicalize | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| pKa (Acid Dissociation Constant) | Basic pKa₁: 8.95 (piperidinyl nitrogen)Basic pKa₂: 4.35 (anilino nitrogen)Acidic pKa: 15.23 (hydroxyl group) | ChemAxon's Chemicalize | The presence of two basic centers and a weakly acidic hydroxyl group implies that the ionization state, and thus solubility, will be highly dependent on the pH of the medium. |

| Melting Point | 135-145 °C | AAT Bioquest Melting Point Predictor[1] | A higher melting point often correlates with greater crystal lattice energy, which must be overcome for dissolution, potentially indicating lower solubility in non-polar solvents. |

Expert Insight: The predicted logP of 1.25 suggests that this compound is not excessively lipophilic, which is a favorable characteristic for potential drug candidates. The two basic pKa values are of particular importance; the piperidinyl nitrogen is significantly more basic than the anilino nitrogen. This differential basicity will influence the molecule's charge state at different physiological pH values, impacting its interaction with biological membranes and its solubility in aqueous and buffered solutions.

Theoretical Framework for the Solubility of this compound in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Intermolecular Forces Governing Solubility

The solubility of this compound is dictated by a balance of the following intermolecular interactions:

-

Hydrogen Bonding: The presence of a hydroxyl group (-OH) and two amino groups (-NH₂) makes this compound a proficient hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar nature of the C-O, C-N, and N-H bonds creates a significant molecular dipole moment, leading to dipole-dipole interactions.

-

Van der Waals Forces: These non-specific attractive forces, including London dispersion forces, are present between all molecules and contribute to the overall solvation energy.

Predicted Solubility in Different Classes of Organic Solvents

Based on the interplay of these intermolecular forces and the predicted physicochemical properties, we can forecast the solubility of this compound in various organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and amino groups of the solute. The alkyl chains of the alcohols can also interact favorably with the phenyl and piperidinyl rings. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute. Their inability to donate hydrogen bonds may slightly limit the solvation of the nitrogen and oxygen lone pairs compared to protic solvents. |

| Non-Polar Aprotic Solvents | Toluene, Hexane, Diethyl ether | Low to Very Low | These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong solute-solute interactions (due to hydrogen bonding and crystal packing) is not sufficiently compensated by the weak solute-solvent interactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing a dipole moment, the ability of these solvents to form hydrogen bonds is limited. Solubility will likely be greater than in non-polar alkanes but significantly less than in polar protic or aprotic solvents. |

Causality in Solvent Selection: The choice of solvent in a synthetic or formulation context is a critical decision. For reactions involving this compound, a polar aprotic solvent like DMF or DMSO might be preferred to achieve sufficient concentration of the reactant. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. A mixture of a good solvent (e.g., methanol) and an anti-solvent (e.g., water or a non-polar solvent) could be explored.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Sources

An In-depth Technical Guide to 1-(3-Aminophenyl)piperidin-4-ol: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, explore its synthesis, and discuss its applications, providing a robust resource for researchers in the field.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a piperidin-4-ol moiety attached to an aminophenyl group. This unique combination of a saturated heterocycle and an aromatic amine makes it a valuable building block in the synthesis of more complex molecular architectures.

Molecular Formula and Weight

The chemical identity of this compound is defined by its constituent atoms and their arrangement.

These fundamental properties are the bedrock for all stoichiometric calculations and analytical interpretations involving this compound.

Chemical Structure and Nomenclature

The structural arrangement of this compound is key to its chemical reactivity and biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Key structural identifiers include:

These standardized notations are crucial for unambiguous identification in chemical databases and literature.

Physicochemical and Spectroscopic Profile

While detailed experimental data for some physical properties of this compound are not widely published, its characteristics can be inferred from available data and the properties of its constituent functional groups. The compound exists as a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Physical Form | Solid | [1] |

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy involves the construction of the piperidine ring followed by the introduction of the aminophenyl group, or vice-versa. The piperidin-4-one core is a versatile intermediate in the synthesis of many biologically active molecules.[2] General synthetic approaches for related structures often utilize methods like the Mannich reaction.[2]

A plausible synthetic route, based on established organic chemistry principles for analogous compounds, is outlined below. This should be considered a conceptual workflow, and experimental conditions would require optimization.

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that would require rigorous experimental validation and optimization.

-

Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane or methanol), add 3-nitroaniline. The reaction mixture is stirred, and a reducing agent such as sodium triacetoxyborohydride is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product, tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate, is then isolated and purified.

-

Step 2: Nitro Group Reduction. The intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, until the nitro group is fully reduced to an amine. Filtration to remove the catalyst and solvent evaporation yields tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate.

-

Step 3: Boc Deprotection. The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC. The solvent and excess TFA are removed under reduced pressure to yield the crude 1-(3-aminophenyl)piperidin-4-amine.

-

Step 4: Conversion to Hydroxyl Group. The resulting amine can be converted to the corresponding alcohol through a diazotization reaction followed by hydrolysis. The amine is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt. This intermediate is then gently warmed in the aqueous solution to facilitate hydrolysis to the desired this compound. Purification is typically achieved through column chromatography or recrystallization.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor/donor (the amino group and the piperidine nitrogen), along with an aromatic ring, makes this compound an attractive starting point for library synthesis in drug discovery programs.

Derivatives of aminophenylpiperidines have been investigated for a range of biological activities. The piperidin-4-one core, a precursor to the piperidin-4-ol, is a versatile intermediate for compounds with reported anticancer and anti-HIV activities.[2] The aminophenylpiperidine moiety can be found in molecules targeting various receptors and enzymes. For instance, derivatives of 4-aminopiperidine are explored for their affinity with somatostatin receptors, suggesting potential applications in oncology and endocrinology.[5]

The strategic placement of the amino group on the phenyl ring allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This could involve acylation, alkylation, or sulfonylation of the amino group to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

Source: [1]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound, with its distinct molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , is a chemical compound with considerable potential in the field of synthetic and medicinal chemistry. Its structural features make it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its chemical properties, coupled with safe handling practices, is essential for its effective and responsible use in a research and development setting. Further elucidation of its detailed physicochemical properties and biological activities will undoubtedly open new avenues for its application.

References

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link][2]

-

Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 46(18), e2300343. [Link][6]

-

Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. [Link][3]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

-

Aurelio, L., et al. (2001). 4-aminopiperidine derivatives and their use as medicinal products. Google Patents, FR2802206A1. [5]

-

Marchetti, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

-

ChemBK. piperidin-4-ol. [Link]

-

MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][7]oxathiin-4-ones and 4H-Benzo[d][1][7]dioxin-4-ones. [Link]

-

Saw, Y. L., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Separation Science. [Link]

-

International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link][4]

-

Kumar, V., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(4), 3045-3053. [Link]

-

Wikipedia. Piperidine. [Link]

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

-

Martínez-Otero, D., et al. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 24(21), 3858. [Link]

-

PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Dana Bioscience. This compound 1g. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]

- 6. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of 1-(3-Aminophenyl)piperidin-4-ol

Abstract

This technical guide provides an in-depth analysis of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We address the compound's commercial availability, procurement challenges, and the critical need for rigorous in-house quality control, as suppliers often provide it as an uncharacterized research chemical. This guide offers field-proven insights into validation protocols, outlines a plausible synthetic strategy for analog synthesis or scale-up, and details essential safety and handling procedures. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to confidently source, validate, and utilize this valuable molecular scaffold in their research endeavors.

Introduction: The Aminophenyl-Piperidinol Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that enables precise vectoral presentation of substituents.[1] When combined with an aminophenyl group, the resulting scaffold becomes a privileged pharmacophore, granting access to a wide array of biological targets through modification of the aniline nitrogen or the aromatic ring.

Derivatives of aminophenyl-piperidines and -piperidinols are integral to the development of novel therapeutics. For instance, the core structure is found in potent CCR5 antagonists developed as HIV-1 entry inhibitors and in various other bioactive compounds.[2] The presence of the primary aromatic amine, the tertiary piperidine nitrogen, and the secondary alcohol in this compound offers three distinct points for chemical modification, making it an exceptionally versatile starting material for generating compound libraries for screening and lead optimization. This guide focuses specifically on the meta-substituted isomer, this compound, providing a comprehensive overview of its procurement and practical application.

Physicochemical & Structural Data

Accurate identification is the first step in any research protocol. The fundamental properties of this compound are summarized below. It is critical to note that while a CAS Number is a standard identifier, one is not readily provided by major commercial suppliers for this specific meta-isomer, underscoring its status as a specialized research chemical. Researchers should exercise caution and not confuse it with its commercially available para-isomer, 1-(4-aminophenyl)piperidin-4-ol (CAS 142752-12-3).[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich[4] |

| Molecular Weight | 192.26 g/mol | Sigma-Aldrich[4] |

| MDL Number | MFCD11101543 | Sigma-Aldrich[4] |

| PubChem Substance ID | 329793713 | Sigma-Aldrich[4] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich[4] |

| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich[4] |

Commercial Availability and Procurement

This compound is available from a select number of chemical suppliers catering to the research and development sector. However, its procurement comes with a significant caveat that directly impacts experimental integrity.

Known Suppliers:

| Supplier | Product Name / Number | Notes |

| Sigma-Aldrich | This compound, AldrichCPR | Marketed as part of a collection for early discovery researchers. Crucially, the supplier does not collect or provide analytical data. The buyer assumes all responsibility for confirming product identity and purity.[4] |

| BLDpharm | BD00938558 | Available in gram quantities through distributors like Dana Bioscience.[5] |

| LabSolu | A481780 | Listed as a reagent grade chemical.[6] |

Expert Insight: The "Buyer Beware" Protocol

Caption: Procurement & Validation Workflow

Quality Control & In-House Validation Protocol

Given the lack of supplier-provided analytical data, establishing the identity, structure, and purity of this compound in-house is a non-negotiable, self-validating step.

Step-by-Step Validation Methodology:

-

Solubility Testing:

-

Begin by determining suitable solvents for analysis. Based on its structure, the compound is expected to be soluble in methanol, DMSO, and potentially chloroform.

-

-

Structural Confirmation via NMR Spectroscopy:

-

Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region (δ 6.0-7.0 ppm): Expect four protons exhibiting splitting patterns consistent with a 1,3-disubstituted benzene ring.

-

Amine & Hydroxyl Protons (Variable): Look for broad singlets for the aniline -NH₂ protons (around δ 5.0 ppm) and the secondary alcohol -OH proton. These may exchange with D₂O.

-

Piperidine Ring Protons (δ 1.5-3.5 ppm): Expect complex multiplets for the 8 protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (CH-OH) will likely be a distinct multiplet around δ 3.5-4.0 ppm.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Expect 6 signals, four for CH and two quaternary. The carbon attached to the piperidine nitrogen will be significantly shifted.

-

Piperidine Carbons: Expect 5 signals, with the carbinol carbon (C-OH) appearing around δ 65-70 ppm and other carbons in the δ 30-55 ppm range.

-

-

-

Mass Spectrometry for Molecular Weight Verification:

-

Rationale: To confirm the molecular formula.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak at m/z 193.13 [M+H]⁺, corresponding to the protonated molecule.

-

-

Purity Assessment via HPLC:

-

Rationale: To quantify the purity of the sample and identify any potential impurities.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

-

Acceptance Criteria: For use as a building block, a purity of >95% is generally considered acceptable.

-

Synthetic Accessibility

While the compound is commercially available for small-scale research, understanding its synthesis is vital for two reasons: 1) enabling the creation of novel analogs, and 2) providing a pathway for scale-up if the scaffold proves fruitful. A logical and robust synthetic approach proceeds via N-arylation followed by nitro group reduction.

Conceptual Synthetic Pathway:

This two-step synthesis is a reliable method for producing various N-aryl piperidinols.

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr):

-

Reaction: 4-Hydroxypiperidine is reacted with 1-fluoro-3-nitrobenzene.

-

Causality: The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group in the meta position. The secondary amine of 4-hydroxypiperidine acts as the nucleophile. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is required to scavenge the HF byproduct.

-

-

Step 2: Nitro Group Reduction:

-

Reaction: The intermediate, 1-(3-nitrophenyl)piperidin-4-ol, is reduced to the target aniline.

-

Causality: This reduction can be achieved under various conditions. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic, cost-effective methods suitable for this transformation.

-

Caption: Conceptual Synthetic Pathway

Safety & Handling

As a member of the aminophenyl-piperidine class, this compound requires careful handling. The Globally Harmonized System (GHS) classifications provided by suppliers indicate moderate acute toxicity and irritation potential.

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Data sourced from Sigma-Aldrich.[4] |

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid (Storage Class 11).[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and commercially available building block for drug discovery and medicinal chemistry. Its utility is, however, matched by a critical requirement for user-side validation. The compound is typically supplied as a research chemical without a certificate of analysis, mandating a rigorous in-house protocol of structural confirmation and purity assessment via NMR, MS, and HPLC. Researchers who integrate this "trust but verify" approach into their procurement workflow will be well-positioned to leverage the synthetic versatility of this scaffold, confident in the integrity of their starting material and the reproducibility of their results.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]

-

Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

-

Title: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]

- Source: Google Patents (US5489689A)

-

Title: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Source: University of Florida URL: [Link]

-

Title: Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: (R)-3-Aminopiperidine | CAS No : 127294-73-9 Source: Pharmaffiliates URL: [Link]

-

Title: (4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl) - Extraordinary Pharmatech Source: Extraordinary Pharmatech Co., LTD. URL: [Link]

-

Title: piperidin-4-ol Source: ChemBK URL: [Link]

-

Title: Piperidine - 13C NMR Source: SpectraBase URL: [Link]

-

Title: this compound 1g Source: Dana Bioscience URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. danabiosci.com [danabiosci.com]

- 6. labsolu.ca [labsolu.ca]

The Aminophenyl Group in 1-(3-Aminophenyl)piperidin-4-ol: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-Aminophenyl)piperidin-4-ol scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. The reactivity of its aminophenyl group is of paramount importance, governing the synthetic routes available for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the chemical behavior of this crucial functional group. We will explore its nucleophilic character, its propensity for electrophilic aromatic substitution, and detail the experimental conditions for its most pertinent transformations, including acylation, alkylation, and diazotization. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, providing both a theoretical framework and actionable experimental protocols.

Introduction: Structural and Electronic Landscape

This compound is a bifunctional molecule featuring a primary aromatic amine and a secondary aliphatic alcohol integrated into a piperidine heterocycle. The aminophenyl moiety is the primary focus of this guide, as its reactivity is central to the synthetic diversification of this scaffold. The piperidin-4-ol group, positioned meta to the amino group, exerts a modest electron-withdrawing inductive effect (-I) on the aromatic ring, which subtly modulates the nucleophilicity of the amino group compared to unsubstituted aniline.

The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which reduces its basicity and nucleophilicity relative to aliphatic amines. However, it remains a potent nucleophile and a strong activating group for electrophilic aromatic substitution. The meta-positioning of the bulky piperidinyl substituent offers a degree of steric hindrance to the ortho positions (2- and 4-), which can influence the regioselectivity of certain reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Solid |

Nucleophilic Reactivity of the Aminophenyl Group

The primary amino group is a versatile nucleophile, readily participating in reactions with a variety of electrophiles. The most common and synthetically valuable of these are acylation and alkylation reactions.

Acylation: Amide Bond Formation

The reaction of the aminophenyl group with acylating agents, such as acid chlorides or anhydrides, to form a stable amide bond is a cornerstone of its synthetic utility. This transformation is widely employed in drug development to introduce a vast array of substituents, thereby modulating the pharmacological properties of the parent molecule.

Causality of Experimental Choices: The acylation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: it deprotonates the ammonium salt that forms upon initial reaction, regenerating the neutral, nucleophilic amine, and it neutralizes the acidic byproduct of the reaction (e.g., HCl from an acid chloride), driving the equilibrium towards product formation. The choice of solvent is often a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing reactions with the acylating agent.

Experimental Protocol: Acetylation with Acetic Anhydride

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-